

Glutathione Arsenoxide (GSAO): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Glutathione arsenoxide	
Cat. No.:	B15572906	Get Quote

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This technical guide provides an in-depth overview of **Glutathione arsenoxide** (GSAO), a promising anti-cancer agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

Glutathione arsenoxide, a hydrophilic derivative of the protein tyrosine phosphatase inhibitor phenylarsine oxide (PAO), has demonstrated potential as a tumor metabolism and angiogenesis inhibitor. The key quantitative data for this compound are summarized below.

Property	Value	Reference
CAS Number	1271726-51-2	[1][2][3][4]
Molecular Weight	548.40 g/mol	[1][2][3]
Chemical Formula	C18H25AsN4O9S	[1][3][4]

Mechanism of Action: Targeting Mitochondrial Bioenergetics

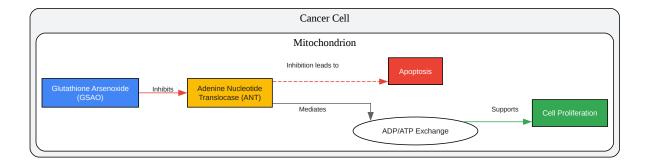


GSAO functions as a mitochondrial toxin by specifically targeting the adenine nucleotide translocase (ANT) located in the inner mitochondrial membrane.[4][5] ANT is a critical protein responsible for exchanging adenosine diphosphate (ADP) for adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm, a fundamental process for cellular energy supply.

The trivalent arsenic moiety of GSAO is believed to react with and cross-link two specific cysteine residues, Cys57 and Cys257, on the human ANT1 protein. This interaction inactivates the transporter, leading to a disruption of cellular energy metabolism, which in turn results in the arrest of cell proliferation and ultimately, apoptosis (programmed cell death). This targeted action against a key component of mitochondrial function underlies the anti-cancer properties of GSAO.

Signaling Pathway and Experimental Workflow

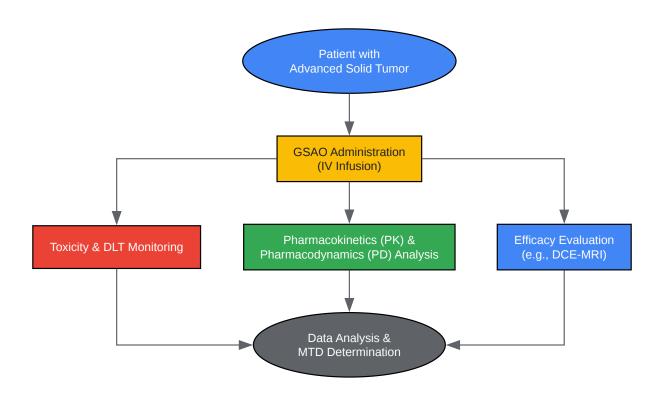
The following diagrams illustrate the proposed signaling pathway of GSAO and a general workflow for its investigation in a clinical setting.



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Caption: Proposed signaling pathway of **Glutathione arsenoxide** (GSAO) in cancer cells.





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Caption: General experimental workflow for a Phase 1 clinical trial of GSAO.

Experimental Protocols

Based on a Phase 1 clinical trial, a representative protocol for the intravenous administration of GSAO in patients with advanced solid tumors is outlined below.

Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), pharmacokinetics (PK), and pharmacodynamics (PD) of GSAO.

Patient Population: Patients with advanced solid tumors.

Study Design: A dose-escalation trial following a standard '3+3' design.

Treatment Regimen:

GSAO is administered as a daily 1-hour intravenous infusion.



- Infusions are given for 5 consecutive days per week for a duration of 2 weeks.
- This 2-week treatment period is followed by a 1-week rest period, constituting a 3-week cycle.
- Dose escalation proceeds in subsequent cohorts of patients based on observed toxicity.

Pharmacodynamic Evaluation:

- Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): To assess changes in tumor vascularity and perfusion.
- Circulating Markers of Angiogenesis: Blood samples are collected to measure levels of biomarkers related to blood vessel formation.

Key Endpoints:

- · Primary: Determination of MTD and identification of DLTs.
- Secondary: Characterization of the PK profile of GSAO and assessment of its anti-vascular effects through PD markers.

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